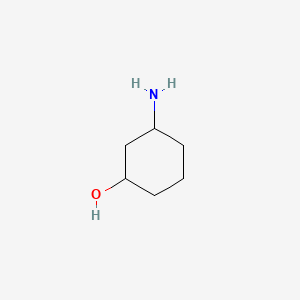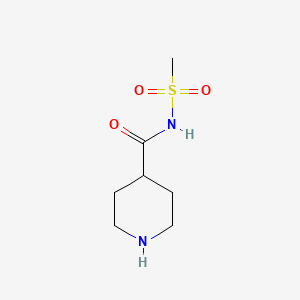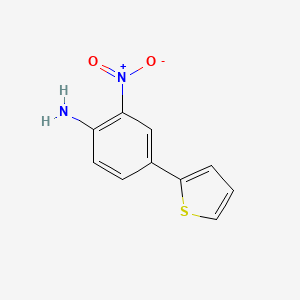
2-硝基-4-(噻吩-2-基)苯胺
描述
2-Nitro-4-(thiophen-2-yl)aniline is a chemical compound with the CAS Number: 405170-93-6 . It has a molecular weight of 220.25 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 2-Nitro-4-(thiophen-2-yl)aniline involves various methods. One method involves the use of hydrogen in methanol . Another method involves the use of Zn (II) sulphate heptahydrate in a 1:1 molar ratio .Molecular Structure Analysis
The InChI Code for 2-Nitro-4-(thiophen-2-yl)aniline is 1S/C10H8N2O2S/c11-8-4-3-7 (6-9 (8)12 (13)14)10-2-1-5-15-10/h1-6H,11H2 .Physical And Chemical Properties Analysis
2-Nitro-4-(thiophen-2-yl)aniline is a powder in its physical form . It has a molecular weight of 220.25 .科学研究应用
Synthesis of Novel Metal Complexes
2-Nitro-4-(thiophen-2-yl)aniline has been used in the synthesis of novel metal complexes. For instance, a complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .
Biological Perspective Exploration
The synthesized complex mentioned above was further explored for its biological perspectives. DNA binding assays and antibacterial activity were used to assess the biological perspectives for the synthesized complex . Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement were used to investigate the interaction of the Zn (II) complex with CT-DNA .
Antibacterial Activity
A comparative in vitro antibacterial activity study against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains were studied with free ligand and Zn (II) metal complex .
Computational Studies
The stable geometry of the complex was additionally established through computational simulation utilizing density functional theory . This was followed by the calculation of several electronic properties .
ADMET Analysis
The ADMET characteristics of the complex and ligand were also assessed using ADMET analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Fungicidal Activity
2-Nitro-4-(thiophen-2-yl)aniline has shown potential in the development of fungicides. Some compounds exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) .
Therapeutic Importance
Thiophene and its substituted derivatives, including 2-Nitro-4-(thiophen-2-yl)aniline, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Material Science Applications
Thiophene and its derivatives have also found applications in material science . This is due to their unique electronic and geometrical properties when combined with transition metal ions .
安全和危害
未来方向
作用机制
Target of Action
It is known that thiophene derivatives, which include 2-nitro-4-(thiophen-2-yl)aniline, have been found to exhibit a variety of biological activities . They have been shown to interact with DNA, inhibiting its replication .
Mode of Action
It is known that certain thiophene derivatives can bind to dna, inhibiting its replication and inducing apoptosis . This suggests that 2-Nitro-4-(thiophen-2-yl)aniline may interact with its targets in a similar manner.
Biochemical Pathways
Given the compound’s potential to bind to dna and inhibit its replication, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
Based on the known activities of similar thiophene derivatives, it can be inferred that the compound may have antifungal and antibacterial properties . It may also induce apoptosis, a form of programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-4-(thiophen-2-yl)aniline. For instance, the compound’s vapors can diffuse into the atmosphere from various sources, potentially affecting its distribution and concentration . .
属性
IUPAC Name |
2-nitro-4-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-7(6-9(8)12(13)14)10-2-1-5-15-10/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYYYILNXVGFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(thiophen-2-yl)aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

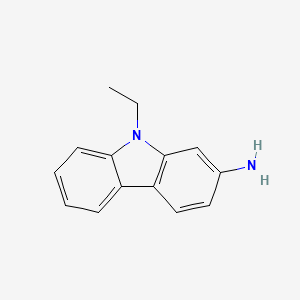

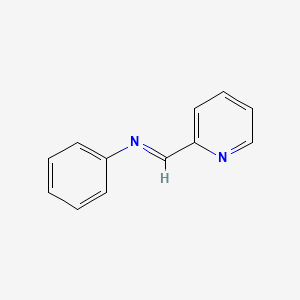

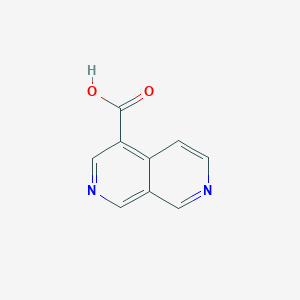



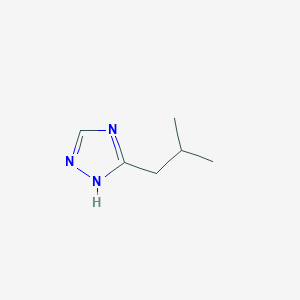
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)
